molecular formula C14H24O4 B1250451 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid CAS No. 77341-67-4

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

Cat. No.: B1250451
CAS No.: 77341-67-4
M. Wt: 256.34 g/mol
InChI Key: BLILOGGUTRWFNI-GRYCIOLGSA-N
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Description

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the class of carboxylic acids and contains a cyclohexyl group substituted with isopropyl and methyl groups, linked via an ether bond to a butanoic acid moiety. Its structural complexity and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which can be synthesized through the hydrogenation of a suitable aromatic precursor under specific conditions (e.g., using a palladium catalyst under hydrogen gas).

    Introduction of Isopropyl and Methyl Groups: The cyclohexyl intermediate is then subjected to alkylation reactions to introduce the isopropyl and methyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride.

    Ether Formation: The next step involves the formation of the ether bond. This can be accomplished by reacting the substituted cyclohexyl intermediate with an appropriate alkoxide under basic conditions.

    Butanoic Acid Derivative Formation: Finally, the butanoic acid moiety is introduced through esterification or acylation reactions, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the carboxylic acid group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid
  • 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)propanoic acid

Uniqueness

Compared to similar compounds, 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexyl group with isopropyl and methyl substitutions, along with the butanoic acid moiety, makes it particularly versatile in various applications.

Properties

IUPAC Name

4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILOGGUTRWFNI-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228071
Record name Monomenthyl succinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white crystalline solid
Record name mono-Menthyl succinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/420/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, sparingly soluble (in ethanol)
Record name mono-Menthyl succinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/420/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

77341-67-4
Record name Succinic acid menthol monoester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77341-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Monomenthyl succinate, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
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Record name Monomenthyl succinate
Source EPA DSSTox
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Record name [1R-(1-α,2β,5α)]-mono[5-methyl-2-(1-methylethyl)cyclohexyl]butanedioate
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Record name Butanedioic acid, 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMENTHYL SUCCINATE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there biotechnological applications for (-)-Menthyl Succinate?

A: Yes, (-)-Menthyl Succinate plays a role in biocatalytic processes. Studies have demonstrated the stereoselective hydrolysis of dl-menthyl succinate by immobilized Rhodotorula minuta var. texensis cells in organic solvents. [, ] This bioconversion process leads to the production of l-menthol, a compound widely used in various industries. [] This highlights the potential of using (-)-Menthyl Succinate as a substrate for enzymatic reactions with industrial relevance.

Q2: How does the hydrophobicity of the immobilization matrix affect bioconversion of (-)-Menthyl Succinate?

A: The choice of immobilization matrix for the biocatalyst significantly influences the bioconversion of (-)-Menthyl Succinate. Research has shown that using hydrophobic gels and less polar solvents is advantageous for the bioconversion of hydrophobic compounds like (-)-Menthyl Succinate. [] The effectiveness of hydrophobic gels is likely due to their ability to create a more favorable microenvironment for the enzyme and substrate in the presence of organic solvents. This emphasizes the importance of tailoring the immobilization matrix and reaction conditions to the specific substrate and biocatalyst used.

Q3: Beyond biocatalysis, are there other applications for (-)-Menthyl Succinate?

A: Research suggests potential applications for (-)-Menthyl Succinate in the food and beverage industries. Specifically, mono-menthyl succinate and its alkali metal and alkaline earth metal salts have been investigated as components in refrigerant compositions for food products and flavoring compositions. [] These compositions are reported to provide a unique refreshing effect without the lingering bitterness associated with some cooling agents. This suggests potential for (-)-Menthyl Succinate derivatives to enhance the sensory experience of various food and beverage products.

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